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Abstract
Ispinesib (SB-715992) is a potent and selective, allosteric inhibitor of the kinesin spindle protein

(KSP), a critical motor protein for the proper formation of the bipolar mitotic spindle during cell

division. Its discovery marked a significant advancement in the development of antimitotic

agents with a novel mechanism of action, distinct from traditional tubulin-targeting drugs like

taxanes and vinca alkaloids. This technical guide provides an in-depth overview of the

discovery, preclinical development, and clinical evaluation of ispinesib, with a focus on its

mechanism of action, experimental validation, and quantitative data from key studies.

Introduction: Targeting Mitosis through Kinesin
Spindle Protein
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5

subfamily of microtubule-based motor proteins.[1] KSP plays an essential role in the early

stages of mitosis by hydrolyzing ATP to provide the force necessary to separate centrosomes

and establish a bipolar spindle.[2] Inhibition of KSP leads to the formation of characteristic

monopolar spindles, resulting in mitotic arrest and subsequent apoptotic cell death in

proliferating cancer cells.[1] Because KSP's function is restricted to mitosis, it represents an

attractive therapeutic target, with the potential for reduced neurotoxicity compared to

microtubule-targeting agents that affect neuronal microtubules.[3]
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Discovery and Preclinical Development
Ispinesib, a quinazolinone derivative, was identified through a high-throughput screening

program by Cytokinetics and GlaxoSmithKline.[1] Subsequent chemical optimization led to a

potent and selective inhibitor of the KSP motor domain.

Mechanism of Action
Ispinesib is an allosteric inhibitor that binds to a pocket on the KSP motor domain

approximately 12 Å away from the ATP-binding site. It specifically binds to the KSP-ADP

complex, preventing the release of ADP. This locks the motor protein in a state that is weakly

bound to microtubules, thereby inhibiting its motor activity and preventing the conformational

changes required for spindle pole separation. This leads to the formation of monopolar

spindles, mitotic arrest, and ultimately, apoptosis.

In Vitro Activity
Ispinesib has demonstrated potent antiproliferative activity across a wide range of human

cancer cell lines.
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Parameter Value Assay Condition Reference

Ki app 1.7 nM Cell-free assay

Binding Constant (Ki) 0.6 nM Not specified

KSP ATPase IC50 < 10 nM Cell-free assay

IC50 (Colo205,

Colo201, HT-29,

M5076, Madison-109,

MX-1)

1.2 - 9.5 nM
Cell proliferation

assay

GI50 (BT-474) 45 nM
Cell proliferation

assay

GI50 (MDA-MB-468) 19 nM
Cell proliferation

assay

Median IC50

(Pediatric Preclinical

Testing Program

panel)

4.1 nM
Cell proliferation

assay

Table 1: In Vitro Potency of Ispinesib.

In Vivo Preclinical Efficacy
Ispinesib has shown significant antitumor activity in various preclinical xenograft models.
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Cancer Type
Xenograft

Model

Dose and

Schedule
Efficacy Reference

Breast Cancer MDA-MB-468
10 mg/kg, i.p.,

q4d x 3

Complete

regressions,

tumor-free

survivors

MCF7
8 mg/kg, i.p., q4d

x 3

92% Tumor

Growth Inhibition

(TGI), partial and

complete

regressions

BT-474
8 mg/kg, i.p., q4d

x 3
Regressions

Pediatric Tumors

Rhabdoid,

Wilms, Ewing

Sarcoma

10 mg/kg, i.p.,

q4d x 3,

repeated at day

21

Maintained

complete

responses

Pancreatic

Cancer
MIAPaCa2 Not specified

Significant

reduction in

tumor volume

Colon Cancer Colo 205 30 mg/kg, i.p.
Tumor growth

delay

Table 2: In Vivo Efficacy of Ispinesib in Xenograft Models.

Clinical Development
Ispinesib was the first KSP inhibitor to advance to clinical trials. A total of 16 clinical trials have

been conducted, with 14 completed and 2 terminated. While showing a manageable safety

profile, the efficacy as a single agent was limited.

Pharmacokinetics
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In a pediatric Phase I study, the median terminal elimination half-life of ispinesib was 16 hours

(range: 8-44 hours), and the plasma drug clearance was 5 L/hr/m² (range: 1-14 L/hr/m²).

Human protein binding ranges from 81.1% to 96.2%.

Phase I Clinical Trials
Multiple Phase I studies established the safety profile and maximum tolerated dose (MTD) of

ispinesib with different dosing schedules. The dose-limiting toxicity (DLT) was consistently

neutropenia.

Dosing Schedule MTD
Dose-Limiting

Toxicity
Reference

Once every 21 days 18 mg/m² Neutropenia

Weekly x 3, every 28

days
7 mg/m² Neutropenia

Days 1, 2, 3 every 21

days
6 mg/m² Neutropenia

Days 1 and 15 every

28 days
12 mg/m²

Grade 3 increased

AST and ALT

Table 3: Maximum Tolerated Doses of Ispinesib in Phase I Trials.

Phase II Clinical Trials
Phase II trials evaluated the efficacy of ispinesib as a monotherapy in various cancers.
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Cancer Type
Dose and

Schedule

Objective

Response Rate

(ORR)

Other Efficacy

Measures
Reference

Advanced Breast

Cancer
18 mg/m², q21d 9%

Reductions in

tumor size of

46% to 69%

Advanced Breast

Cancer (First

Line)

12 mg/m², d1 &

d15 q28d

7% (3 partial

responses)

60% stable

disease

Malignant

Melanoma
18 mg/m², q21d 0%

35% stable

disease

Recurrent/Metast

atic Head and

Neck Squamous

Cell Carcinoma

18 mg/m², q21d 0%

25% stable

disease > 2

cycles

Non-Small Cell

Lung Cancer

(Platinum-

Refractory)

Not specified

Not sufficient to

proceed to the

next stage

-

Table 4: Efficacy of Ispinesib in Phase II Monotherapy Trials.

The most common toxicities reported in clinical trials were reversible neutropenia, while

neurotoxicities, alopecia, and significant gastrointestinal toxicities were notably absent.

Combination Therapy Trials
Ispinesib was also evaluated in combination with other chemotherapeutic agents.
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Combination Agent Clinical Trial ID Key Findings Reference

Docetaxel NCT00169520

MTD: Ispinesib 10

mg/m² with docetaxel

60 mg/m². No

apparent

pharmacokinetic

interaction. Stable

disease observed in

7/24 patients.

Capecitabine NCT00119171

A steady-state

response was

observed.

Carboplatin NCT0011136578

A steady-state

response was

observed.

Table 5: Ispinesib Combination Therapy Clinical Trials.

Despite some promising preclinical activity and a favorable safety profile, the clinical trials of

ispinesib did not demonstrate conclusive evidence of benefit, and its development was

ultimately discontinued.

Experimental Protocols
KSP ATPase Activity Assay

Principle: The ATPase activity of KSP is measured by quantifying the amount of ADP

produced.

Method 1 (Pyruvate Kinase-Lactate Dehydrogenase Coupled Assay): The production of ADP

is coupled to the oxidation of NADH, which is monitored by the change in absorbance at 340

nm.

Method 2 (Fluorescence-Based Assay): For lower enzyme concentrations, a more sensitive

system using pyruvate kinase, pyruvate oxidase, and horseradish peroxidase is employed.
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This system couples ADP generation to the oxidation of Amplex Red to the fluorescent

resorufin.

Data Analysis: The apparent inhibitor dissociation constant (Ki app) is determined from dose-

response curves using the Morrison equation. The mode of inhibition is determined by

measuring initial velocity at varying substrate and inhibitor concentrations and fitting the data

to corresponding velocity equations.

Cell Proliferation Assay
Procedure: Cancer cell lines are plated in 96-well plates and treated with a range of ispinesib

concentrations for 72-96 hours.

Measurement: Cell growth is quantified using assays such as CellTiter-Glo, which measures

ATP levels as an indicator of cell viability, or DIMSCAN, a fluorescence-based digital image

microscopy system.

Data Analysis: The IC50 or GI50 value, the concentration of drug that results in 50%

inhibition of cell growth relative to control, is calculated.

In Vivo Xenograft Studies
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are implanted

subcutaneously with human tumor cells.

Treatment: Once tumors reach a specified size, mice are treated with ispinesib, typically

administered intraperitoneally (i.p.) on a defined schedule (e.g., every 4 days for 3 doses).

Efficacy Evaluation: Tumor volume is measured regularly to assess tumor growth inhibition.

Other measures of efficacy include the number of partial and complete regressions and the

number of tumor-free survivors at the end of the study.

Pharmacodynamic Analysis: Tumor tissues can be collected at various time points to analyze

biomarkers of mitosis (e.g., phospho-histone H3) and apoptosis (e.g., cleaved caspase-3) by

methods like immunohistochemistry.

Visualizations
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Caption: Mechanism of action of Ispinesib, leading to mitotic arrest.

Experimental Workflow
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Caption: The discovery and development workflow of Ispinesib.
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Conclusion
Ispinesib was a pioneering investigational drug that validated the kinesin spindle protein as a

viable target for cancer therapy. Its development provided a wealth of knowledge regarding the

mechanism of KSP inhibition, the potential for a better safety profile compared to traditional

antimitotics, and the challenges of translating potent preclinical activity into robust clinical

efficacy. Although the clinical development of ispinesib was discontinued due to insufficient

single-agent efficacy, the insights gained have paved the way for the development of other KSP

inhibitors and novel therapeutic strategies targeting mitosis. The comprehensive data and

methodologies presented in this guide serve as a valuable resource for researchers in the

ongoing pursuit of more effective and safer cancer treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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